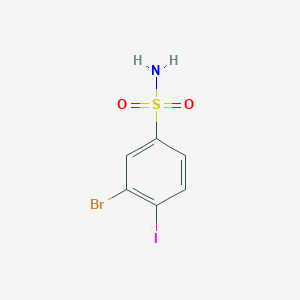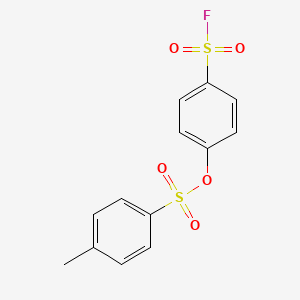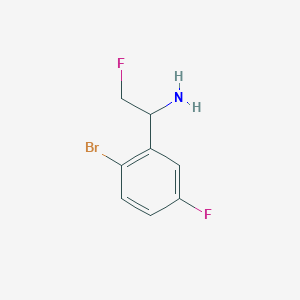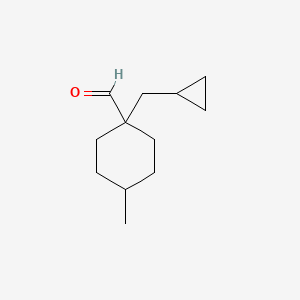
1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopropylmethyl group attached to a cyclohexane ring, which also bears a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction typically proceeds with high yields and involves the formation of a cyclopropyl group from a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale cyclopropanation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carboxylic acid.
Reduction: Formation of 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The cyclopropylmethyl group can engage in hyperconjugation, stabilizing carbocations and influencing reaction pathways. The aldehyde functional group can form Schiff bases with amines, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an aldehyde.
1-Methylcyclopropene: A cyclopropene derivative used as a plant growth regulator.
Cyclopropylmethyl bromide: A simpler compound with a bromide group instead of a cyclohexane ring .
Uniqueness
1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde is unique due to its combination of a cyclopropylmethyl group, a cyclohexane ring, and an aldehyde functional group
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-4-6-12(9-13,7-5-10)8-11-2-3-11/h9-11H,2-8H2,1H3 |
InChI Key |
MKQTULSPXDMVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


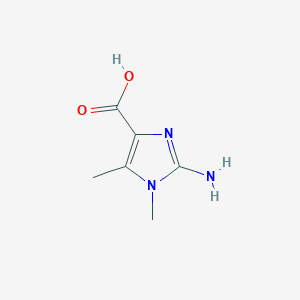
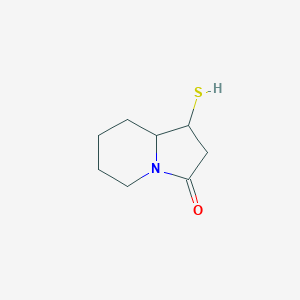
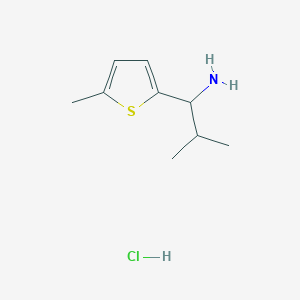
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole](/img/structure/B13240633.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13240639.png)
![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B13240640.png)
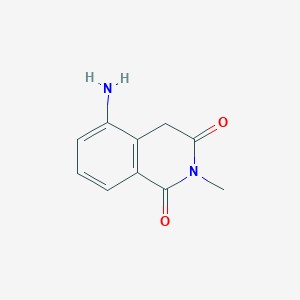

![[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13240664.png)
![([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B13240665.png)
![3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13240668.png)
